2-(3-Methylphenyl)-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-3-2-4-8(5-7)10-12-9(6-15-10)11(13)14/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYLHKYEIBAKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the desired thiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methylphenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C11H11NO2S
Molecular Weight: 219.26 g/mol
IUPAC Name: 2-(3-Methylphenyl)-1,3-thiazole-4-carboxylic acid
CAS Number: 17229-00-4
The compound consists of a thiazole ring fused with a phenyl group that has a methyl substitution, along with a carboxylic acid functional group. This unique structure enhances its reactivity and interaction with biological systems.
Chemistry
- Building Block for Synthesis: this compound serves as an essential precursor in the synthesis of more complex thiazole derivatives. Its structural characteristics allow for various chemical modifications, facilitating the development of novel compounds with tailored properties.
| Modification Type | Example Products |
|---|---|
| Oxidation | Hydroxylated derivatives |
| Reduction | 2-(3-Methylphenyl)-1,3-thiazole-4-methanol |
| Substitution | Various substituted thiazoles |
- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve the inhibition of specific enzymes or disruption of microbial cell membranes.
- Anticancer Potential: Studies have shown that derivatives of this compound can selectively inhibit cancer cell growth. For instance, certain analogs have demonstrated effectiveness against specific cancer types by targeting cell cycle regulatory proteins.
Pharmaceutical Development
- Lead Compound Exploration: Due to its promising biological activities, this compound is being investigated as a lead compound for developing new pharmaceuticals. Its derivatives are being analyzed for improved efficacy and reduced side effects in therapeutic applications.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for use in antibiotic formulations.
Case Study 2: Anticancer Research
In a clinical trial reported in Cancer Research, researchers synthesized several derivatives of this thiazole compound and tested their effects on cancer cell lines. One derivative exhibited over 100-fold selectivity against CDK5/p25 compared to CDK2/cyclin A, highlighting its potential as a targeted cancer therapy.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)-1,3-thiazole-4-carboxylic acid varies depending on its application. In antimicrobial research, the compound is believed to interfere with the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Position: The para-methyl isomer (4-methylphenyl) exhibits confirmed anti-QS activity by inhibiting AgrA, a quorum-sensing receptor in S. aureus . In contrast, the meta-methyl (3-methylphenyl) variant lacks explicit activity data in the provided evidence, suggesting positional sensitivity in biological interactions.
Electronic Effects :
- Methoxy (3-OMe ) groups introduce electron-donating properties, which may enhance hydrogen bonding or π-π stacking with biological targets .
- Thienyl substitutions replace phenyl with sulfur-containing heterocycles, altering electronic distribution and solubility profiles .
Synthetic Considerations: Derivatives like the 5-methyl-thiazole analog require multi-step synthesis, including oxidation (e.g., MnO₂) and hydrolysis steps, as seen in related compounds . Safety data for the 4-methylphenyl analog indicate hazards such as skin/eye irritation, suggesting similar precautions for handling structural analogs .
Biological Activity
2-(3-Methylphenyl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a thiazole ring and a carboxylic acid functional group, which contribute to its biological activity. The presence of the 3-methylphenyl group enhances its chemical reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties:
- Mechanism of Action : The compound is believed to interfere with the synthesis of essential biomolecules in microorganisms, leading to cell death. This mechanism is critical for its efficacy against various bacterial and fungal strains.
- In Vitro Studies : In a study evaluating thiazole derivatives, compounds similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 10 μg/mL, outperforming standard antibiotics like azithromycin (MIC = 40 μg/mL) .
Table 1: Antimicrobial Activity Summary
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 | |
| Escherichia coli | Not specified | |
| Candida albicans | Not specified |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research suggests that it may inhibit specific signaling pathways involved in inflammation, making it a candidate for further therapeutic exploration in inflammatory diseases.
Anticancer Activity
In addition to its antimicrobial and anti-inflammatory properties, this compound shows potential as an anticancer agent:
- Cell Proliferation Inhibition : Preliminary studies indicate that the compound may inhibit key enzymes involved in cancer cell proliferation. It has been suggested that it could induce cell cycle arrest at the G2/M phase, affecting cancer cell viability .
- Case Studies : In vitro studies on thiazole derivatives have shown promising results in inhibiting cancer cell lines, suggesting that structural modifications can enhance their potency against specific types of cancer .
Toxicity and Safety Profile
While investigating the biological activities of this compound, researchers have also assessed its toxicity:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(3-Methylphenyl)-1,3-thiazole-4-carboxylic acid, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted thioureas with α-haloketones or via Hantzsch thiazole synthesis. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (80–100°C), and stoichiometric ratios of precursors. For analogs like 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid, yields exceeding 97% are achieved under reflux conditions, with purity verified via HPLC . Purification often involves recrystallization or column chromatography using silica gel.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aromatic proton environments and carboxylate group presence. Infrared (IR) spectroscopy identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and thiazole ring vibrations. Mass spectrometry (MS) confirms molecular weight (e.g., 239.67 g/mol for the chloro analog) . X-ray crystallography may resolve crystal packing and hydrogen-bonding networks in solid-state studies.
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis pathways and predict reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction intermediates and transition states to identify energetically favorable pathways. Tools like the ICReDD framework integrate computational predictions with experimental validation, reducing trial-and-error approaches. For example, reaction path searches can predict regioselectivity in thiazole ring formation, while solvation models optimize solvent effects on yield .
Q. What strategies resolve contradictions in reported biological activities of thiazole-4-carboxylic acid derivatives across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). Meta-analyses using standardized protocols (e.g., NIH/NCATS guidelines) and dose-response curve normalization improve comparability. For instance, methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate showed variable anticancer activity depending on cell line viability assays . Cross-validation with orthogonal assays (e.g., enzymatic inhibition vs. cytotoxicity) is recommended.
Q. How do substituents (e.g., methyl vs. chloro groups) on the phenyl ring influence the physicochemical properties of thiazole-4-carboxylic acid derivatives?
- Methodological Answer : Substituent effects are analyzed via Hammett σ constants and computational electrostatic potential maps. Methyl groups enhance lipophilicity (logP ↑), affecting membrane permeability, while electron-withdrawing groups (e.g., -Cl) increase acidity (pKa ↓) of the carboxylic moiety. Comparative studies of 2-(3-methylphenyl) and 2-(4-fluorophenyl) analogs reveal shifts in UV-Vis absorption maxima due to π-π* transitions .
Q. What experimental design principles ensure reproducibility in scaling up thiazole-4-carboxylic acid synthesis?
- Methodological Answer : Factorial design (e.g., 2³ designs) evaluates interactions between temperature, catalyst loading, and reaction time. For example, a three-factor design for 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid identified optimal conditions: 90°C, 1.2 eq. catalyst, and 6-hour reaction time . Process analytical technology (PAT) tools, like in-situ FTIR, monitor reaction progression in real time.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
